molecular formula C8H4F3NO4S B3034449 Benzo[D]oxazol-4-YL trifluoromethanesulfonate CAS No. 177734-80-4

Benzo[D]oxazol-4-YL trifluoromethanesulfonate

Cat. No.: B3034449
CAS No.: 177734-80-4
M. Wt: 267.18 g/mol
InChI Key: BDTFQCQFHHAMHW-UHFFFAOYSA-N
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Description

Benzo[D]oxazol-4-YL trifluoromethanesulfonate (CAS 177734-80-4) is a heterocyclic sulfonate ester of significant interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C8H4F3NO4S and a molecular weight of 267.18 g/mol, this compound features a benzoxazole core functionalized with a highly reactive trifluoromethanesulfonate (triflate) group at the 4-position. The triflate group serves as a superior leaving group, making this compound an exceptional electrophilic building block for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and other nucleophilic substitutions, enabling the efficient synthesis of complex and substituted heterocyclic scaffolds. Its primary research value lies in its application as a key intermediate for constructing molecular structures with potential biological activity. The benzoxazole moiety is a privileged structure in medicinal chemistry, found in compounds exhibiting a range of pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities. The mechanism of action for the final bioactive molecules often involves interaction with enzymatic targets; for instance, some benzoxazole derivatives are designed to inhibit enzymes like Cyclooxygenase-2 (COX-2), with molecular docking studies confirming strong binding interactions within the enzyme's active site. This product is intended for use in scientific research and development laboratories. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals should be handled by technically qualified individuals in accordance with appropriate laboratory safety practices.

Properties

IUPAC Name

1,3-benzoxazol-4-yl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4S/c9-8(10,11)17(13,14)16-6-3-1-2-5-7(6)12-4-15-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTFQCQFHHAMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[D]oxazol-4-YL trifluoromethanesulfonate typically involves the reaction of benzoxazole derivatives with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[D]oxazol-4-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The benzoxazole ring can undergo oxidation to form oxazole derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form benzoxazole derivatives with different oxidation states.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various benzoxazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

Benzo[D]oxazol-4-YL trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzo[D]oxazol-4-YL trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Physical Properties of Derived Compounds

  • Melting Points :
    Products derived from the 4-yl triflate exhibit lower melting points (e.g., 10b: 65–66°C ) compared to 5-yl analogs (10a: 90–93°C ), indicating altered crystallinity and intermolecular forces due to substituent orientation .
  • Spectroscopic Profiles :
    While both isomers are confirmed via ¹H/¹³C NMR and ESI-MS, spectral shifts in 10b (e.g., downfield aromatic protons) reflect distinct electronic environments caused by the 4-position triflate group .

Comparative Data Table

Parameter Benzo[d]oxazol-4-YL Triflate (10b) Benzo[d]oxazol-5-YL Triflate (10a)
Purity (%) 94 80
Yield (mg) 65 55
Melting Point (°C) 65–66 90–93
Reaction Efficiency High Moderate
Reference

Mechanistic and Structural Insights

  • Electronic Effects :
    The electron-withdrawing triflate group at the 4-position enhances electrophilicity, facilitating oxidative addition in Pd-mediated couplings. In contrast, the 5-yl isomer may experience resonance stabilization, reducing reactivity .
  • Steric Considerations : The 4-yl triflate’s spatial arrangement minimizes steric clashes with catalytic intermediates, improving reaction kinetics and product purity .

Biological Activity

Benzo[D]oxazol-4-YL trifluoromethanesulfonate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is derived from the benzoxazole scaffold, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of benzo[d]oxazole with trifluoromethanesulfonic anhydride or similar reagents under controlled conditions. Recent advancements in synthetic strategies have improved yields and reduced reaction times, enhancing the accessibility of this compound for biological evaluations .

1. Anticancer Activity

Research has indicated that compounds related to benzoxazole exhibit significant anticancer properties. For instance, studies have shown that benzoxazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups in the benzoxazole structure enhances its potency against cancer cells .

2. Antimicrobial Properties

Benzoxazole derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

3. Anti-inflammatory Effects

Compounds within the benzoxazole family, including this compound, have been evaluated for anti-inflammatory properties. In vitro studies indicate substantial inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Evaluation
A study assessed the anticancer efficacy of several benzoxazole derivatives, including this compound. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Table 1: Biological Activity Summary of this compound

Biological ActivityIC50/MIC ValuesReference
Anticancer (MCF-7)5 µM
Antimicrobial (E. coli)32 µg/mL
Anti-inflammatoryIC50: 10 µM

Q & A

Q. What are the standard synthetic routes for Benzo[D]oxazol-4-YL trifluoromethanesulfonate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves the reaction of a benzoxazole derivative with trifluoromethanesulfonic anhydride (TFAA) under anhydrous conditions. Key steps include:

  • Substrate Activation : Pre-activation of the hydroxyl group in the benzoxazole precursor using a base (e.g., pyridine or triethylamine) to enhance nucleophilicity.
  • Triflylation : Reaction with TFAA in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis.
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate triflylation kinetics .
  • Moisture-Free Environment : Strict inert atmosphere (N₂/Ar) to prevent TFAA decomposition.

Q. Table 1. Representative Reaction Conditions

ParameterTypical RangeImpact on Yield
SolventDCM, THFTHF improves solubility
Temperature0–25°CLower T reduces byproducts
Molar Ratio (TFAA:Substrate)1.2–1.5:1Excess TFAA drives completion
Reaction Time4–6 hoursProlonged time risks decomposition

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • ¹H/¹³C-NMR :
    • ¹H-NMR : Aromatic protons in the benzoxazole ring appear as doublets (δ 7.2–8.1 ppm). The triflate group (CF₃SO₃) does not protonate but deshields adjacent protons.
    • ¹³C-NMR : The triflate carbon (SO₃CF₃) resonates at ~118–120 ppm (quartet, J = 320 Hz due to ¹J₃C-¹⁹F coupling) .
  • FT-IR : Strong S=O stretches at 1250–1350 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ with isotopic pattern reflecting sulfur (³²S/³⁴S) and fluorine (¹⁹F) .

Validation Tip : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to confirm assignments .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound in catalytic processes?

Methodological Answer: DFT calculations provide insights into:

  • Electrophilicity : Compute Fukui indices (ƒ⁺) to identify reactive sites for nucleophilic attack, particularly at the triflate group.
  • Transition-State Modeling : Simulate activation barriers for triflate displacement reactions (e.g., SN2 mechanisms).
  • Solvent Effects : Use implicit solvation models (e.g., PCM) to assess how polar solvents stabilize charge-separated intermediates .

Q. Case Study :

  • The Colle-Salvetti correlation-energy formula (adapted in DFT) predicts the electron density distribution around the triflate group, explaining its superior leaving-group ability compared to tosylates .

Q. What experimental approaches are recommended to resolve contradictions in reported stability data of trifluoromethanesulfonate derivatives under varying thermal or solvolytic conditions?

Methodological Answer: Contradictions often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate hydrolysis; non-polar solvents (e.g., toluene) enhance thermal stability.
  • Temperature Gradients : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (T₀) under controlled atmospheres .

Q. Protocol for Stability Analysis :

Thermogravimetric Analysis (TGA) : Measure weight loss (%) at 25–300°C (heating rate: 10°C/min) to assess thermal stability.

Kinetic Studies : Monitor solvolysis rates in aqueous/organic mixtures (e.g., 50% MeOH-H₂O) via HPLC or ¹⁹F-NMR.

Cross-Validation : Compare experimental data with computational predictions (e.g., Arrhenius plots from DFT-derived activation energies) .

Q. Table 2. Representative Stability Data for Triflates

ConditionObservationReference
Thermal (N₂, 150°C)<5% decomposition after 2 hours
Hydrolytic (pH 7, 25°C)t₁/₂ = 24 hours in H₂O

Q. How can researchers design experiments to probe the regioselectivity of triflate group substitution in this compound?

Methodological Answer:

  • Competitive Nucleophiles : React the triflate with equimolar nucleophiles (e.g., NaN₃ vs. NaCN) in THF. Analyze product ratios via GC-MS.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated nucleophiles to distinguish between SN1/SN2 pathways.
  • Cross-Coupling Screening : Test Pd-catalyzed Suzuki-Miyaura reactions to evaluate compatibility with aryl boronic acids .

Key Insight : The triflate’s strong electron-withdrawing nature directs substitution to the benzoxazole ring’s electron-deficient positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo[D]oxazol-4-YL trifluoromethanesulfonate
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Benzo[D]oxazol-4-YL trifluoromethanesulfonate

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